Antibacterial Spectrum Differentiation: Gliorosein vs. Aurantiogliocladin
Gliorosein demonstrates antibacterial activity against Bacillus allii, Bacillus subtilis, and Escherichia coli [1]. In contrast, the closely related analog aurantiogliocladin (CAS 483-54-5) is reported to be active against Staphylococcus epidermidis but notably inactive against Staphylococcus aureus [2]. This divergence in target organism spectrum between two metabolites co-isolated from the same fungal species [3] indicates that the structural differences between gliorosein and aurantiogliocladin (C10H14O4 vs. C10H12O4; differing by one degree of unsaturation and oxidation state) confer non-overlapping antibacterial specificity.
| Evidence Dimension | Antibacterial spectrum (qualitative activity) |
|---|---|
| Target Compound Data | Active against B. allii, B. subtilis, E. coli |
| Comparator Or Baseline | Aurantiogliocladin (CAS 483-54-5): active against S. epidermidis, inactive against S. aureus |
| Quantified Difference | Non-overlapping target organism profiles; gliorosein active against Bacillus spp. and E. coli; aurantiogliocladin active against S. epidermidis |
| Conditions | Agar diffusion assays on solid media |
Why This Matters
Researchers designing antibacterial screens must select the appropriate compound based on target organism, as these co-metabolites exhibit distinct and non-substitutable activity profiles.
- [1] Brian, P. W., Curtis, P. J., Howland, S. R., Jefferys, E. G., & Raudnitz, H. (1951). Three new antibiotics from a species of Gliocladium. Experientia, 7(7), 266-267. View Source
- [2] Ortiz, A., Sansinenea, E., & Ortiz, A. (2017). Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations. AMB Express, 7(1), 6. View Source
- [3] Brian, P. W., Curtis, P. J., Howland, S. R., Jefferys, E. G., & Raudnitz, H. (1951). Three new antibiotics from a species of Gliocladium. Experientia, 7(7), 266-267. View Source
